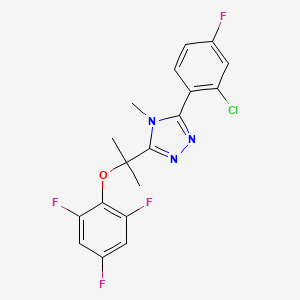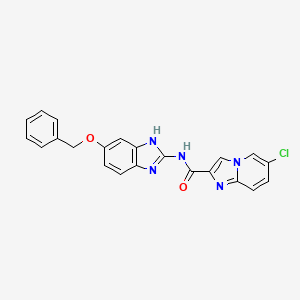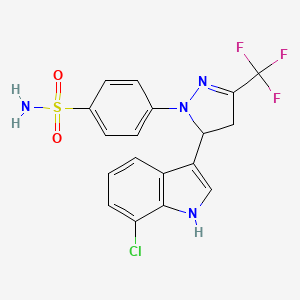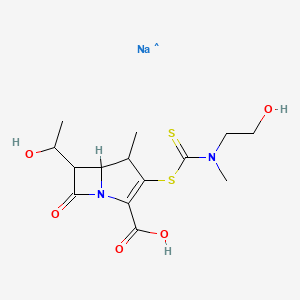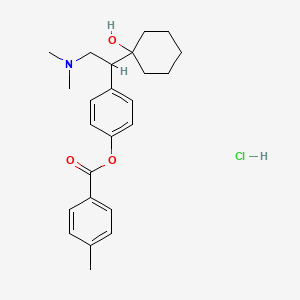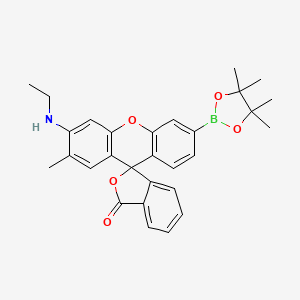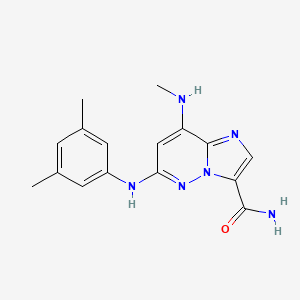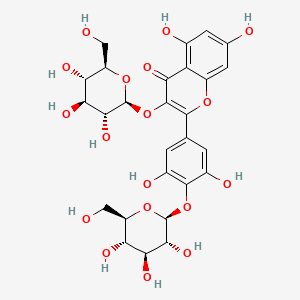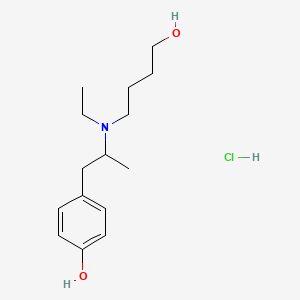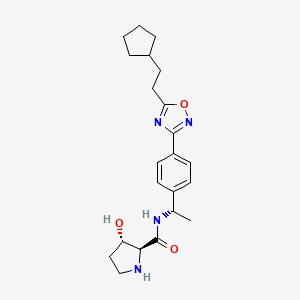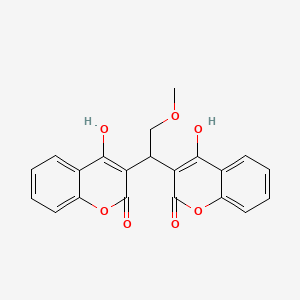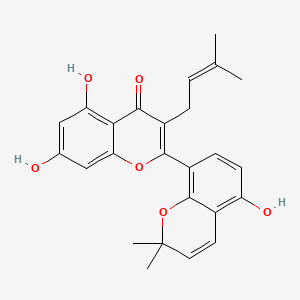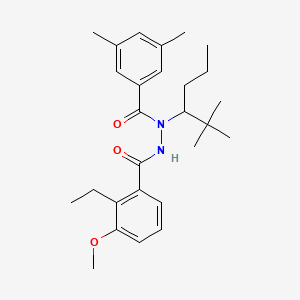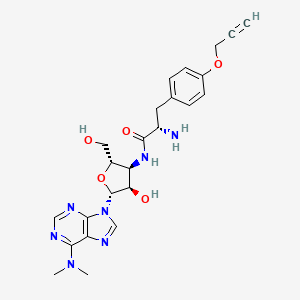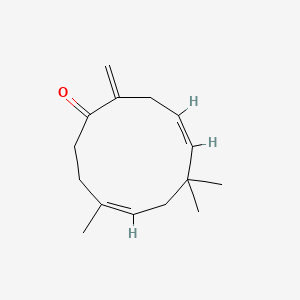
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one is a naturally occurring compound found in hop oil, which is derived from the hop plant (Humulus lupulus). It is one of the constituents responsible for the characteristic aroma and flavor of hops, which are widely used in the brewing industry. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by oxidation and rearrangement reactions. The reaction conditions typically involve the use of catalysts such as Lewis acids and controlled temperature settings to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of hop oil, followed by purification processes such as distillation and chromatography. The extraction process involves the use of solvents like ethanol or supercritical carbon dioxide to obtain the essential oils from hop cones. The purified hop oil is then subjected to further processing to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced products.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in different applications .
Aplicaciones Científicas De Investigación
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of more complex molecules.
Biology: this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: In the brewing industry, this compound is an important component of hop oil, contributing to the flavor and aroma of beer.
Mecanismo De Acción
The mechanism of action of (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one involves its interaction with various molecular targets and pathways. One of the primary targets is the GABA A receptor, where this compound acts as a positive allosteric modulator. This interaction enhances the receptor’s function, leading to sedative and hypnotic effects. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
- Humuladienone
- α-Corocalene
- Humulone
- Isohumulone
Propiedades
Número CAS |
19888-05-2 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.34 |
Nombre IUPAC |
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one |
InChI |
InChI=1S/C15H22O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10H,2,6-8,11H2,1,3-4H3/b10-5-,12-9- |
Clave InChI |
ZZYRTNAABNHZCH-CGBKSYCJSA-N |
SMILES |
CC1=CCC(C=CCC(=C)C(=O)CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


